BOC-DL-Phenylalanine
Overview
Description
BOC-DL-Phenylalanine is a derivative of Phenylalanine . Phenylalanine is an α-amino acid essential for humans that is found in breast milk of mammals . It is commonly used as a dietary supplement . The molecular formula of BOC-DL-Phenylalanine is C14H19NO4 .
Synthesis Analysis
The synthesis of BOC-DL-Phenylalanine involves various synthetic approaches. These methods introduce fluorine into the phenyl, the β-carbon or the α-carbon of ᴅ-or ʟ-phenylalanines .Molecular Structure Analysis
The molecular structure of BOC-DL-Phenylalanine is represented by the formula C14H19NO4 . The average mass is 265.305 Da and the monoisotopic mass is 265.131409 Da .Scientific Research Applications
Native Chemical Ligation at Phenylalanine : A study by Crich and Banerjee (2007) discusses the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine to enable native chemical ligation at phenylalanine. This method, involving S-ethyldisulfanyl derivatives of N-Boc amino acid, is used for tetrapeptide synthesis, showing compatibility with reactive side chains and the ability to ligate other than glycine (Crich & Banerjee, 2007).
Methacrylate Polymers with Amino Acid Moieties : Kumar, Roy, and De (2012) researched the polymerization of Boc-L-phenylalanine methacryloyloxyethyl ester (Boc-Phe-HEMA) using reversible addition–fragmentation chain transfer (RAFT) processes. This synthesis led to well-defined amino acid-based polymers with controlled molecular weight and narrow distribution, showing potential in drug delivery systems (Kumar, Roy, & De, 2012).
Synthesis of α,α-Disubstituted 4-Phosphonophenylalanine Analogs : Oishi et al. (2004) synthesized N-Boc (S)-4-(diethylphosphono)-(α-methyl)phenylalanine as a conformationally-constrained phosphotyrosyl mimetic. This research contributes to the study of cellular signal transduction processes (Oishi et al., 2004).
Synthesis and Radioiodination for Peptide Synthesis : Wilbur et al. (1993) conducted a study on N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine for its potential use in radioiodination and direct use in peptide synthesis. This research enhances our understanding of radiolabeled amino acids in medicinal chemistry (Wilbur et al., 1993).
Self-Assembled Phe-Phe Motif Induced Nanostructures : Datta, Tiwari, and Ganesh (2018) explored the self-assembly of Boc-Phe-Phe and its derivatives, revealing diverse nanostructures with potential applications in biomaterial chemistry, sensors, and bioelectronics (Datta, Tiwari, & Ganesh, 2018).
Safety And Hazards
When handling BOC-DL-Phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
Research on BOC-DL-Phenylalanine is ongoing. For instance, dipeptide biomaterials like BOC-DL-Phenylalanine are being studied for their strong piezoelectric properties, which can convert applied mechanical forces into electricity . Large-scale hybrid electrospun arrays containing BOC-DL-Phenylalanine in the form of nanotubes embedded in biocompatible polymers have been developed . These nanofibers exhibit strong piezoelectric properties when a periodic mechanical force is applied .
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJPUMXJBDHSIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296718 | |
Record name | BOC-DL-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24833397 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
BOC-DL-Phenylalanine | |
CAS RN |
13734-34-4, 1178567-92-4, 4530-18-1 | |
Record name | Boc-phenylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | BOC-DL-Phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90296718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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